3,5-Diethylpyrazin-2-amine
Description
3,5-Diethylpyrazin-2-amine is a pyrazine derivative featuring ethyl substituents at the 3- and 5-positions of the aromatic ring and an amine group at position 2. Pyrazinamines are nitrogen-containing heterocycles with applications in medicinal chemistry and materials science.
Properties
CAS No. |
93034-78-7 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,5-diethylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-3-6-5-10-8(9)7(4-2)11-6/h5H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
KSCOWLOGCYJWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=N1)CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethylpyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diaminopyrazine with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydropyrazine derivatives.
Substitution: The amino group at the 2 position can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides, forming amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetic acid or dichloromethane; temperatureroom temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solventether or tetrahydrofuran; temperature0°C to room temperature.
Substitution: Acyl chlorides, sulfonyl chlorides; solventdichloromethane or chloroform; temperature0°C to room temperature.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Dihydropyrazine derivatives
Substitution: Amides, sulfonamides
Scientific Research Applications
3,5-Diethylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrazine derivatives.
Medicine: It has potential therapeutic applications due to its antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its efficacy in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Diethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern on pyrazinamine derivatives significantly impacts their properties. Key analogs include:
Key Observations:
- Brominated analogs (e.g., 3,5-Dibromo-6-methylpyrazin-2-amine) may exhibit higher molecular weights and altered solubility compared to alkylated versions .
- Alkyl vs. Alkoxy Groups: Ethyl and methyl groups (electron-donating) increase lipophilicity, favoring membrane permeability in biological systems.
- Steric Effects : Bulky substituents like ethyl groups may hinder access to enzymatic active sites, reducing bioactivity compared to smaller analogs (e.g., methyl or halogen substituents) .
Biological Activity
3,5-Diethylpyrazin-2-amine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (C8H13N3) features a pyrazine ring substituted with two ethyl groups at the 3 and 5 positions and an amino group at the 2 position. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with a pyrazine core exhibit various antimicrobial properties. A study highlighted that derivatives of pyrazine can inhibit bacterial growth effectively. While specific data on this compound is limited, its structural analogs have shown promising activity against various pathogens, suggesting potential for similar efficacy in this compound.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound (hypothetical) | Various | TBD |
Anticancer Activity
The anticancer potential of pyrazine derivatives has been explored in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7. While specific studies on this compound are scarce, its structural relation to known anticancer agents suggests it may exhibit similar properties.
Case Study:
In a recent investigation into related pyrazine derivatives, researchers found that certain substitutions led to increased apoptosis in cancer cells. The study noted that compounds with electron-donating groups enhanced activity against tumor cells, indicating that this compound could be a candidate for further exploration in anticancer drug development.
The biological activity of pyrazine derivatives often involves interference with cellular processes such as protein synthesis and DNA replication. The amino group in this compound may facilitate hydrogen bonding with biological macromolecules, enhancing its interaction with target sites.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some pyrazine derivatives are well-tolerated at therapeutic doses, further studies are required to establish the safety margin for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
